SBI-0206965 - 1884220-36-3

SBI-0206965

Catalog Number: EVT-282260
CAS Number: 1884220-36-3
Molecular Formula: C21H21BrN4O5
Molecular Weight: 489.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ULK1 is a serine/threonine kinase that acts upstream of phosphatidylinositol 3-kinase (PI3K) to regulate the formation of autophagophores, the precursors of autophagosomes, in response to nutrient deprivation. It is activated by phosphorylation by AMPK and, in turn, phosphorylates and inhibits AMPK. SBI-0206965 is an inhibitor of ULK1 (IC50 = 108 nM) that is less effective against ULK2 (IC50 = 711 nM). It is selective for ULK1 and ULK2 over a panel of 456 additional kinases, showing activity against a few kinases in vitro but not in cells. SBI-0206965 suppresses autophagy induced by mTOR inhibition via AZD 8055. It also blocks ULK1-dependent cell survival following nutrient deprivation.
SBI0206965 is a potent and selective autophagy Kinase ULK1 Inhibitor. Many tumors become addicted to autophagy for survival, suggesting inhibition of autophagy as a potential broadly applicable cancer therapy. SBI-0206965 is a highly selective ULK1 kinase inhibitor in vitro and suppressed ULK1-mediated phosphorylation events in cells, regulating autophagy and cell survival. SBI-0206965 greatly synergized with mechanistic target of rapamycin (mTOR) inhibitors to kill tumor cells, providing a strong rationale for their combined use in the clinic.
Molecular Structure Analysis

SBI-0206965 is a diaminopyrimidine derivative [ [] ]. A co-crystal structure of SBI-0206965 with the AMPK kinase domain revealed that it occupies a pocket that partially overlaps the ATP active site, consistent with its classification as a type IIb inhibitor [ [] ]. This study also identified a key gatekeeper residue in the binding pocket. Mutating this gatekeeper methionine to a smaller amino acid (threonine) renders AMPK and ULK1 resistant to SBI-0206965 inhibition, further confirming the specificity of its binding [ [] ].

Mechanism of Action

SBI-0206965 acts as a mixed-type kinase inhibitor [ [] ]. In the context of AMPK, it inhibits the kinase with 40-fold greater potency than Compound C, a widely used but less selective AMPK inhibitor [ [] ]. SBI-0206965 has been shown to inhibit both ULK1 and AMPK, leading to downstream effects on autophagy and various cellular signaling pathways [ [], [], [] ].

Physical and Chemical Properties Analysis

The articles provided do not offer detailed descriptions of the physical and chemical properties of SBI-0206965 beyond its identification as a diaminopyrimidine derivative [ [] ] and its molecular structure analysis in complex with AMPK [ [] ]. Further studies are needed to characterize its physical and chemical properties.

Applications

7.1 Cancer Research:* Overcoming drug resistance in AML: SBI-0206965 has shown promise in reversing resistance to the BCL2 inhibitor venetoclax in acute myeloid leukemia (AML) by inhibiting autophagy [ [], [] ]. * Enhancing therapeutic efficacy in solid tumors: SBI-0206965 suppresses tumor growth and metastasis in neuroblastoma and enhances sensitivity to TRAIL treatment [ [] ]. Similar effects were observed in non-small cell lung cancer, where SBI-0206965 inhibited cell proliferation, induced apoptosis, and enhanced sensitivity to cisplatin [ [], [] ]. In colorectal cancer, SBI-0206965 combined with cabozantinib showed increased antitumor activity [ [] ].* Targeting the tumor microenvironment: SBI-0206965 in combination with a multi-kinase inhibitor, CG-806, enhanced apoptosis in mantle cell lymphoma cells by disrupting the tumor microenvironment and overcoming autophagy-mediated resistance [ [] ].

7.2 Immunology and Inflammation:* Attenuating Psoriasis: SBI-0206965 attenuated epidermal hyperplasia and inflammation in a mouse model of psoriasis by regulating keratinocyte proliferation and their interaction with neutrophils [ [] ].

7.3 Metabolic Disorders:* Investigating glucose homeostasis: SBI-0206965 was used to study the role of AMPK in glucose metabolism, revealing its involvement in regulating glucose uptake in muscle cells and glucose production in hepatocytes [ [], [], [], [] ].* Suppressing inflammation in hypoglycemia: SBI-0206965 helped demonstrate the role of AMPK activation in suppressing the release of the pro-inflammatory cytokine MIF from macrophages during hypoglycemia [ [] ].

7.4 Virology:* Understanding viral replication mechanisms: SBI-0206965 has been instrumental in elucidating the role of ULK1 in viral replication. In human cytomegalovirus infection, SBI-0206965 impaired viral release, highlighting ULK1's importance in this process [ [] ].* Potential antiviral target for COVID-19: Research suggests that SBI-0206965 may have potential as a therapeutic target for COVID-19 by suppressing viral infection [ [] ].

7.5 Neuroscience:* Role of autophagy in memory formation: SBI-0206965 helped demonstrate the essential role of autophagy in long-term memory formation in rats [ [] ].* Attenuating Sepsis-Associated Encephalopathy: SBI-0206965 revealed that the protective effect of Sestrin 2 in sepsis-associated encephalopathy is mediated by AMPK activation and subsequent autophagy induction [ [] ].

7.6 Other Applications:* Studying cell death mechanisms: SBI-0206965 has been used to investigate various cell death pathways, including apoptosis, necroptosis, and ferroptosis, in different cell types and contexts [ [], [], [] ].* Investigating the role of USP14 in ER-phagy: SBI-0206965 helped determine that the inhibition of ubiquitin-specific protease 14 (USP14) promotes ER-phagy, a selective form of autophagy targeting the endoplasmic reticulum [ [] ].* Analyzing antimicrobial activity of nanoparticles: SBI-0206965 was employed to study the bactericidal mechanisms of copper nanoparticles in E. coli, revealing their multi-faceted effects on bacterial cell death [ [] ].

Relevance: Compound C is structurally unrelated to SBI-0206965 but serves as a relevant comparison due to its AMPK inhibitory activity. SBI-0206965 exhibits significantly greater potency and selectivity for AMPK compared to Compound C. [, ]

Relevance: Both BAY-3827 and SBI-0206965 demonstrate potent AMPK inhibition, but their mechanisms of action regarding Thr172 phosphorylation differ. BAY-3827 is considered a valuable tool for cell studies due to its potency, though its low bioavailability limits in vivo applications. []

MRT67307

Compound Description: MRT67307 is an autophagy inhibitor that acts on ULK1, similar to SBI-0206965. It has been investigated for its potential in combination therapies for acute myeloid leukemia (AML) alongside Bcl-2 inhibitors. []

SBP-7455 (Compound 26)

Compound Description: SBP-7455 (specifically compound 26 in the study) is a dual inhibitor of ULK1 and ULK2 that was designed based on the structure of SBI-0206965. It exhibits improved binding affinity for ULK1/2 and potent inhibition of their enzymatic activity in vitro and in cells. []

Relevance: SBP-7455 represents a structurally related compound designed to enhance the dual inhibitory activity of SBI-0206965 against both ULK1 and ULK2. It demonstrates superior potency and oral bioavailability, highlighting its potential as a therapeutic agent, particularly for triple-negative breast cancer (TNBC). []

AICA-Riboside (AICAR)

Compound Description: AICAR is an AMP analogue that activates AMPK indirectly by mimicking the effects of AMP. It is often used to study AMPK activation in cellular systems. []

Relevance: AICAR is not structurally related to SBI-0206965 but plays a significant role in studying AMPK activation. Notably, SBI-0206965 was found to inhibit the cellular uptake of AICA-Riboside, indicating a potential off-target effect. []

991

Compound Description: 991 is a direct AMPK activator that binds to the allosteric drug-binding site of AMPK. It is often used as a tool compound to study the effects of direct AMPK activation. [, ]

Relevance: 991 serves as a direct contrast to the inhibitory action of SBI-0206965 on AMPK. Researchers use 991 to stimulate AMPK activity and compare the effects to those observed with SBI-0206965 treatment, allowing for the delineation of AMPK-dependent cellular functions. [, ]

A769662

Compound Description: A769662 is an allosteric AMPK activator. Paradoxically, it was found to inhibit insulin-stimulated Akt activation in human macrovascular endothelial cells. This inhibitory effect appears to be independent of its AMPK activating properties. []

Relevance: Although A769662 activates AMPK, its inhibitory effect on insulin-stimulated Akt phosphorylation contrasts with the expected outcomes of AMPK activation. This observation emphasizes the potential off-target effects of AMPK modulators and the need for careful interpretation of results when using these compounds. []

Chloroquine (CQ)

Compound Description: Chloroquine is a well-established autophagy inhibitor that disrupts lysosomal acidification, preventing the fusion of autophagosomes with lysosomes and blocking the final stages of autophagy. [, ]

Relevance: Chloroquine serves as a tool compound for inhibiting autophagy and is often used in combination with SBI-0206965 to study the interplay between ULK1 inhibition and later stages of autophagy. []

Bafilomycin A1

Compound Description: Bafilomycin A1 is an autophagy inhibitor that acts similarly to chloroquine by preventing lysosomal acidification, effectively blocking autophagosome-lysosome fusion and the degradation of autophagic cargo. []

Relevance: Bafilomycin A1 is often used in conjunction with SBI-0206965 to investigate the role of ULK1 in the early stages of autophagy and distinguish it from the later stages affected by lysosomal inhibitors. []

Properties

CAS Number

1884220-36-3

Product Name

SBI-0206965

IUPAC Name

2-[5-bromo-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]oxy-N-methylbenzamide

Molecular Formula

C21H21BrN4O5

Molecular Weight

489.33

InChI

InChI=1S/C21H21BrN4O5/c1-23-19(27)13-7-5-6-8-15(13)31-20-14(22)11-24-21(26-20)25-12-9-16(28-2)18(30-4)17(10-12)29-3/h5-11H,1-4H3,(H,23,27)(H,24,25,26)

InChI Key

NEXGBSJERNQRSV-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1OC2=NC(=NC=C2Br)NC3=CC(=C(C(=C3)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

SBI0206965; SBI-0206965; SBI 0206965.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.